molecular formula C17H18ClNO5S B11700953 2-(4-chloro-3-methylphenoxy)-N-[5-(ethylsulfonyl)-2-hydroxyphenyl]acetamide

2-(4-chloro-3-methylphenoxy)-N-[5-(ethylsulfonyl)-2-hydroxyphenyl]acetamide

Cat. No.: B11700953
M. Wt: 383.8 g/mol
InChI Key: HJANYDUKSJIONM-UHFFFAOYSA-N
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Description

2-(4-CHLORO-3-METHYLPHENOXY)-N-[5-(ETHANESULFONYL)-2-HYDROXYPHENYL]ACETAMIDE is a synthetic organic compound known for its diverse applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a chlorinated phenoxy group and an ethanesulfonyl-substituted hydroxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-CHLORO-3-METHYLPHENOXY)-N-[5-(ETHANESULFONYL)-2-HYDROXYPHENYL]ACETAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes:

    Methylation: Adding a methyl group to the phenoxy structure.

    Sulfonylation: Introducing an ethanesulfonyl group to the hydroxyphenyl moiety.

    Amidation: Forming the final amide bond between the intermediate compounds.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of catalysts and specific solvents can optimize the reaction rates and product quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-CHLORO-3-METHYLPHENOXY)-N-[5-(ETHANESULFONYL)-2-HYDROXYPHENYL]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The chlorine atom in the phenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution can introduce various functional groups into the phenoxy ring.

Scientific Research Applications

2-(4-CHLORO-3-METHYLPHENOXY)-N-[5-(ETHANESULFONYL)-2-HYDROXYPHENYL]ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-CHLORO-3-METHYLPHENOXY)-N-[5-(ETHANESULFONYL)-2-HYDROXYPHENYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-CHLORO-2-METHYLPHENOXY)-3’-(TRIFLUOROMETHYL)ACETANILIDE
  • 5-(4-CHLORO-3-METHYLPHENOXY)-2(3H)-PYRIMIDINONE
  • (4-CHLORO-3-METHYLPHENOXY)-ACETIC ACID

Uniqueness

2-(4-CHLORO-3-METHYLPHENOXY)-N-[5-(ETHANESULFONYL)-2-HYDROXYPHENYL]ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C17H18ClNO5S

Molecular Weight

383.8 g/mol

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-(5-ethylsulfonyl-2-hydroxyphenyl)acetamide

InChI

InChI=1S/C17H18ClNO5S/c1-3-25(22,23)13-5-7-16(20)15(9-13)19-17(21)10-24-12-4-6-14(18)11(2)8-12/h4-9,20H,3,10H2,1-2H3,(H,19,21)

InChI Key

HJANYDUKSJIONM-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=CC(=C(C=C1)O)NC(=O)COC2=CC(=C(C=C2)Cl)C

Origin of Product

United States

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